1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride
Overview
Description
1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-methoxyphenyl group, making it a valuable molecule in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride are the serotonin and dopamine receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions. The compound’s interaction with these receptors is believed to contribute to its euphoric and stimulant properties .
Mode of Action
This compound is assumed to have a mixed mechanism of action , with serotonergic and dopamine antagonistic properties . This means that the compound can both enhance the activity of serotonin and dopamine (serotonergic properties) and block or inhibit their activity (dopamine antagonistic properties). This dual action can lead to changes in neurotransmitter levels and activity in the brain, which can result in altered mood, perception, and behavior .
Biochemical Pathways
It is known that the compound can influence theserotonergic and dopaminergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, sleep, and appetite. Changes in these pathways can have downstream effects on these processes .
Pharmacokinetics
Like other piperazine derivatives, it is likely to be well-absorbed and distributed throughout the body . Its metabolism may involve the liver and cytochrome P450 enzymes , and it may be excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its mixed mechanism of action and the wide range of physiological processes regulated by serotonin and dopamine . These effects could include changes in neuronal firing rates, alterations in neurotransmitter release and reuptake, and modifications of receptor sensitivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to the compound .
Biochemical Analysis
Biochemical Properties
1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have serotonergic and dopamine antagonistic properties, similar to 3,4-methylenedioxymethamphetamine . These interactions suggest that this compound may influence neurotransmitter pathways, potentially affecting mood and behavior.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to up-regulate key enzymes involved in cholesterol and lipid biosynthesis . This indicates that this compound may play a role in metabolic regulation and energy homeostasis within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is assumed to have a mixed mechanism of action, involving serotonergic and dopamine antagonistic properties . These interactions suggest that this compound may modulate neurotransmitter activity and influence various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound may lead to alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, it has been observed that high doses of piperazine derivatives can cause hepatotoxicity and other adverse effects . Therefore, careful consideration of dosage is crucial when using this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism has been described in studies, indicating its potential impact on metabolic processes . Understanding these pathways is essential for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that influence its localization and accumulation. Studies have shown that piperazine derivatives can be transported across cell membranes and distributed within various tissues . These interactions are vital for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran and catalysts such as palladium. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
1-(4-Chloro-3-methoxyphenyl)piperazine hydrochloride can be compared with other piperazine derivatives such as:
1-(3-Chlorophenyl)piperazine hydrochloride: Known for its use in the determination of designer piperazines in biological samples.
1-(4-Methoxyphenyl)piperazine: Commonly used in recreational drugs and studied for its psychoactive effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAQTKJILBNVPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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